molecular formula C6H9N3 B091009 Benzene-1,3,5-triamine CAS No. 108-72-5

Benzene-1,3,5-triamine

Cat. No.: B091009
CAS No.: 108-72-5
M. Wt: 123.16 g/mol
InChI Key: RPHKINMPYFJSCF-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triamine, also known as 1,3,5-triaminobenzene, is an organic compound with the molecular formula C6H9N3. It consists of a benzene ring substituted with three amino groups at the 1, 3, and 5 positions. This compound is a derivative of benzene and is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

Benzene-1,3,5-triamine, also known as Phloroglucinol (PG), is a potent secondary metabolite found in various organisms . It has extensive applications in medicine due to its diverse properties, including anti-inflammatory, antioxidant, anti-viral, anti-cancer, and anthelmintic effects . The primary targets of this compound are the biochemical pathways involved in these diseases.

Mode of Action

This compound interacts with its targets by offering cytoprotective effects. For instance, it prevents dendritic spine density loss in Alzheimer’s disease, reduces ROS levels in Parkinson’s disease and ALS, and inhibits amyloid aggregate formation in Huntington’s disease . These benefits stem from its powerful antioxidant properties, which alleviate cerebral oxidative stress .

Biochemical Pathways

This compound affects various biochemical pathways. It plays a significant role in treating various neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, and amyotrophic lateral sclerosis . The compound’s antioxidant properties help in reducing oxidative stress in the brain, thereby positively influencing these pathways .

Pharmacokinetics

It’s known that the compound can be synthesized by hydrolysis of this compound and its derivatives . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily its cytoprotective effects. It prevents dendritic spine density loss, reduces ROS levels, and inhibits amyloid aggregate formation . These effects contribute to its potential use in treating various neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . More research is needed to understand how other environmental factors might influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triamine can be synthesized through several methods. One common method involves the reduction of 1,3,5-trinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete reduction of the nitro groups to amino groups .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 1,3,5-trinitrobenzene. This process involves the use of a hydrogenation reactor where the nitro compound is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,3,5-triamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: The compound can be further reduced to form derivatives with fewer amino groups or other functional groups.

    Substitution: this compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Benzene-1,3,5-triamine is unique due to its three amino groups, which confer distinct chemical properties and reactivity. Its ability to form strong hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

benzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-1-5(8)3-6(9)2-4/h1-3H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHKINMPYFJSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059362
Record name 1,3,5-Benzenetriamine
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

108-72-5
Record name 1,3,5-Triaminobenzene
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Record name 1,3,5-Benzenetriamine
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Record name s-Triaminobenzene
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Record name 1,3,5-Benzenetriamine
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Record name 1,3,5-Benzenetriamine
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Record name Benzene-1,3,5-triamine
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Record name 1,3,5-BENZENETRIAMINE
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Synthesis routes and methods I

Procedure details

5-nitro-m-phenylenediamine (100.0 g) was dissolved in acetone (100 ml) and insolubles were filtered off by means of suction. 15.0 g of activated carbon was added into the solution, after stirring for 5 minutes it was removed by suction filtration. The solution was concentrated till crystals were slightly deposited, and 200 ml of water was added. The precipitated solids were filtered by means of suction, and dried under a reduced pressure to obtain 68.5 g of purified 5-nitro-m-phenylenediamine. The purified 5-nitro-m-phenylenediamine (55.0 g), platinum/carbon (5%) (1.06 g) and dioxane (580 ml) were placed in a tightly closed vessel and stirred at the rate of 851 rpm under a hydrogen pressure of 1 to 4 kg/cm2 at 80° C. Hydrogen absorption was ceased within 25 minutes, and the mixture was stirred further one hour at 80° C. followed by left to cool. After filtering off the catalyst, the mixture was concentrated to 250 ml, then added with n-hexane (250 ml), and the white precipitate produced were filtered off. This white solid was washed with n-hexane and dried to obtain 1,3,5-triaminobenzene (39 g). The yield was 88%.
Quantity
55 g
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1.06 g
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580 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 1.0 g of 3,5-dinitroaniline, 0.5 g of 10% palladium on carbon catalyst and 100 ml of ethyl acetate is hydrogenated in a Parr shaker, filtered and evaporated to give 670 mg of 1,3,5-benzenetriamine.
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1 g
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0.5 g
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100 mL
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Synthesis routes and methods IV

Procedure details

In an autoclave, 28.6 g. of 3,5-diaminochlorobenzene, 2 g. of cuprous chloride and 122 g. of 28% ammonia water were charged to react them at 165° to 170° C. for 8 hours to obtain 1,3,5-triaminobenzene. Ammonia was discharged and the product was recrystallized to obtain 19 g. of 1,3,5-triaminobenzene.
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cuprous chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some interesting applications of Benzene-1,3,5-triamine in material science?

A1: this compound serves as a versatile building block for creating complex molecular structures. For instance, it can be reacted with trimethyl 1,3,5-benzenetricarboxylate to synthesize novel carbon dots exhibiting fluorescence properties, potentially useful for detecting Hg2+ ions. Additionally, this compound plays a key role in synthesizing cross-linked polyamines and polyamine/CNT composites, showing promise for removing lead ions from aqueous solutions.

Q2: How does this compound contribute to the development of supramolecular structures?

A2: this compound acts as a key component in synthesizing helically twisted nitrogen-doped fused porphyrin dimers. These dimers are formed through a t-BuONa-promoted one-pot reaction with NiII-2,18-dibromo-20-chloroporphyrin. This highlights the molecule's potential in constructing complex three-dimensional architectures for various applications.

Q3: Can this compound be used to build sensors?

A3: Research indicates that incorporating this compound as a linker in silver cluster-based coordination polymers results in luminescent materials. These materials demonstrate high sensitivity towards Nitrobenzene (NB) detection through luminescence quenching. The interaction arises from π-π stacking between the polymers and NB, coupled with NB's electron-withdrawing nature. This highlights the potential of this compound-based materials in sensing applications.

Q4: How is this compound employed in synthesizing unique organic molecules?

A4: this compound plays a crucial role in the regio- and stereoselective synthesis of novel bis- and tris-Tröger's base derivatives. These derivatives are obtained through a multi-step synthesis involving o-nitrobenzoylation, reduction, and reaction with formaldehyde. This method primarily yields 1,2,3,4-substituted regioisomers with anti conformation, showcasing the potential of this compound in creating structurally diverse Tröger's base derivatives.

Q5: Have there been any computational studies on this compound derivatives?

A5: Yes, computational chemistry, specifically density functional theory (DFT) combined with continuum electrostatics, has been employed to study the pKa values of Ruthenium(II)-Arene PTA complexes where PTA represents 1,3,5-triaza-7-phosphaadamantane. This research revealed that the basicity of PTA significantly decreases upon binding to a Ru center. These calculations provide insights into the pH-dependent DNA binding observed in [Ru(η6-benzene)Cl(OH2)(pta)]+, underlining the importance of computational methods in understanding the properties of these complexes.

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